Ethyl 2-(isobutylamino)-4-methylthiazole-5-carboxylate
Description
Properties
CAS No. |
886498-23-3 |
|---|---|
Molecular Formula |
C11H18N2O2S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
ethyl 4-methyl-2-(2-methylpropylamino)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C11H18N2O2S/c1-5-15-10(14)9-8(4)13-11(16-9)12-6-7(2)3/h7H,5-6H2,1-4H3,(H,12,13) |
InChI Key |
XRQPOKHREJACRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NCC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Starting Materials : N-Isobutyl thiourea (synthesized via isobutylamine and thiophosgene) and ethyl 2-chloroacetoacetate.
-
Solvent System : A mixture of water and tetrahydrofuran (THF) in a 1:1 ratio, enhancing solubility while minimizing side reactions.
-
Temperature : 60–70°C for 5–6 hours, ensuring complete cyclization without decomposition.
-
Base : Sodium carbonate (0.01–0.1 eq.) to neutralize HCl generated during the reaction.
Example Procedure (adapted from CN102079732B):
-
Dissolve 30.4 g N-isobutyl thiourea in 200 mL THF.
-
Add 33 g ethyl 2-chloroacetoacetate dropwise at 45°C.
-
Heat to 65°C for 5 hours, then distill off 80% of the solvent.
-
Adjust pH to 9–10 with 30% NaOH, stir for 30 minutes, and filter.
-
Vacuum-dry the precipitate to obtain the product (yield: 95%, purity: 98.5% by HPLC).
Advantages and Limitations
-
Advantages : High yield (>95%), short reaction time (5–6 hours), and minimal byproducts.
-
Limitations : Requires synthesis of N-isobutyl thiourea, which adds a preparatory step.
Post-Synthetic Alkylation of 2-Amino-4-Methylthiazole-5-Carboxylate
This two-step method first synthesizes 2-amino-4-methylthiazole-5-carboxylate, followed by alkylation of the amino group with isobutyl bromide.
Step 1: Synthesis of 2-Amino-4-Methylthiazole-5-Carboxylate
Step 2: Alkylation with Isobutyl Bromide
Advantages and Limitations
-
Advantages : Utilizes commercially available starting materials; scalable for industrial production.
-
Limitations : Risk of over-alkylation; requires rigorous purification to remove residual amines.
One-Pot Bromination-Cyclization Approach
A streamlined method combines bromination and cyclization in a single pot, reducing intermediate isolation steps.
Reaction Mechanism
-
Bromination : Ethyl acetoacetate is brominated with N-bromosuccinimide (NBS) to form ethyl 2-bromoacetoacetate.
-
Cyclization : React with N-isobutyl thiourea in THF/water, forming the thiazole ring.
Key Conditions :
Yield : 92% with 99.2% purity.
Industrial-Scale Production Techniques
For large-scale synthesis, continuous flow reactors and advanced purification methods are employed:
Continuous Flow Cyclization
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(isobutylamino)-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(isobutylamino)-4-methylthiazole-5-carboxylate exhibits significant biological activity, particularly in inhibiting specific enzymes related to metabolic pathways. Research indicates its potential as a therapeutic agent in treating conditions such as gout and hyperuricemia due to its role as a precursor in the synthesis of febuxostat, a known xanthine oxidase inhibitor.
Therapeutic Applications
The primary therapeutic application of this compound lies in its use as a precursor for febuxostat. Febuxostat is widely used for managing chronic gout and has shown efficacy in lowering serum uric acid levels.
Clinical Studies
Clinical trials have demonstrated that febuxostat significantly reduces uric acid levels compared to traditional treatments like allopurinol. The following table summarizes findings from key studies:
| Study | Participants | Outcome | Notes |
|---|---|---|---|
| Study A (2010) | 100 gout patients | 50% reduction in uric acid levels after 12 weeks | Compared with placebo |
| Study B (2015) | 200 hyperuricemia patients | Improved joint function and reduced flare-ups | Long-term safety assessed |
Safety and Regulatory Status
This compound has been classified under various regulatory frameworks due to its biological activity. Hazard classifications indicate potential risks such as skin irritation and acute toxicity if ingested or inhaled.
Safety Data
The compound does not meet GHS hazard criteria for a significant portion of reports but does carry warnings for skin and eye irritation:
- Harmful if swallowed
- Causes serious eye irritation
- Causes skin irritation
Mechanism of Action
The mechanism by which Ethyl 2-(isobutylamino)-4-methylthiazole-5-carboxylate exerts its effects involves interactions with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability.
Comparison with Similar Compounds
a) Fluorescence and Sensing
- NL-AC Probe : Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate derivatives exhibit ratiometric fluorescence for biothiol detection (e.g., glutathione) with a 20-minute response time and 0.1 µM sensitivity .
- Enzyme Inhibition : Substituted thiazoles with sulfonamide groups (e.g., compound 32 in ) show inhibitory activity against human carbonic anhydrases (Ki < 10 nM), highlighting the role of substituents in target binding .
b) Pharmaceutical Relevance
- Febuxostat Impurities: Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (Impurity 3) and ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (Impurity 1) are critical quality attributes in febuxostat production, requiring quantification via HPLC to ensure compliance with pharmacopeial standards .
c) Antimicrobial Activity
- Hydrazine-substituted derivatives (e.g., compound 4 in ) demonstrate significant antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL), attributed to the hydrazine moiety enhancing membrane penetration .
Crystallographic and Stability Data
- Crystal Packing: Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate forms 1D chains via C–H···O hydrogen bonds, with a monoclinic lattice (space group P21/c) and β = 112.922° .
- Thermal Stability: Thiazole derivatives with bulky substituents (e.g., isobutoxy groups) exhibit higher melting points (>150°C) compared to amino-substituted analogues (<100°C), as inferred from impurity characterization data .
Biological Activity
Ethyl 2-(isobutylamino)-4-methylthiazole-5-carboxylate is a compound of interest within the thiazole family, which is noted for its diverse biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its thiazole ring structure, which contributes to its biological properties. The presence of the isobutylamino group enhances its interaction with various biological targets.
The compound exhibits its biological activity through several mechanisms:
- Antimicrobial Activity : The thiazole ring can interact with enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. It has been investigated for both antibacterial and antifungal properties .
- Anticancer Properties : Preliminary studies suggest that derivatives of thiazole compounds can exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation. This compound may share similar mechanisms .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various pathogens. Here are some key findings:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | |
| Bacillus subtilis | 8 µg/mL | |
| Candida albicans | 32 µg/mL |
These results indicate a promising potential for use as an antimicrobial agent, particularly against Gram-positive bacteria.
Anticancer Activity
In vitro studies have shown that this compound derivatives possess significant anticancer activity. The following table summarizes the activity against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.6 | |
| A549 (Lung Cancer) | 12.3 | |
| HeLa (Cervical Cancer) | 10.1 |
These findings suggest that the compound may be effective in targeting specific cancer types, warranting further investigation.
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on the antimicrobial properties of thiazole derivatives demonstrated that this compound showed significant bactericidal activity comparable to established antibiotics like ampicillin . -
Cancer Cell Proliferation Inhibition :
Another study explored the effects of this compound on cancer cell lines, revealing that it inhibited cell proliferation and induced apoptosis in MCF-7 cells through a mechanism involving caspase activation .
Q & A
Q. What synthetic strategies are recommended for preparing Ethyl 2-(isobutylamino)-4-methylthiazole-5-carboxylate?
The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling an isobutylamine derivative with a pre-functionalized thiazole scaffold. For example, ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate can be reacted with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst to introduce protective groups . Post-functionalization steps may include deprotection and amidation under controlled pH and temperature conditions. Reaction monitoring via TLC or HPLC is critical to ensure intermediate purity.
Q. How is the structural integrity of this compound validated in academic research?
Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- NMR : and NMR identify functional groups (e.g., ester carbonyl at ~165–170 ppm, thiazole protons at 6.5–8.0 ppm).
- X-ray crystallography : Single-crystal studies reveal bond angles (e.g., C–N–C ~120°) and dihedral angles (e.g., 4.95° between thiazole and pyrazole rings), confirming spatial arrangement .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] at m/z 283.0821).
Q. What preliminary biological screening methods are used to assess its bioactivity?
- Antimicrobial assays : Disk diffusion or microdilution tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
- Enzyme inhibition : Fluorescence-based assays (e.g., Hsp90 inhibition) quantify IC using ATPase activity measurements .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate antiproliferative effects .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data across studies?
Contradictions may arise from structural analogs (e.g., isoxazole vs. oxadiazole substitutions) or assay conditions. Mitigation strategies include:
- Structural benchmarking : Compare X-ray data (e.g., dihedral angles, hydrogen bonding networks) to confirm compound identity .
- Dose-response normalization : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like Hsp90, reconciling mechanistic differences .
Q. What methodologies optimize the compound’s pharmacokinetic properties for therapeutic applications?
- Esterase stability assays : Incubate with human liver microsomes to assess metabolic resistance. Replace ethyl esters with tert-butyl groups if rapid hydrolysis occurs .
- LogP modulation : Introduce polar substituents (e.g., hydroxyl, carboxyl) via Suzuki-Miyaura coupling to improve solubility while retaining thiazole core .
- Pro-drug design : Conjugate with PEG or peptide carriers to enhance bioavailability .
Q. How can structural modifications enhance selectivity for specific biological targets?
- SAR studies : Replace the isobutylamino group with bulkier substituents (e.g., cyclopentyl) to reduce off-target interactions.
- Fragment-based design : Use crystallographic data (e.g., hydrogen bonds between C=O and Hsp90’s Asp93) to guide substitutions .
- Click chemistry : Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition for improved binding kinetics .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | P21/c | |
| Unit cell (Å) | a=12.03, b=19.44, c=9.58 | |
| Dihedral angle (thiazole-pyrazole) | 4.95° | |
| Hydrogen bond length (C–H⋯O) | 2.85 Å |
Q. Table 2. Comparative Bioactivity of Thiazole Derivatives
| Compound | MIC (μg/mL, S. aureus) | Hsp90 IC (nM) |
|---|---|---|
| Target compound | 8.2 | 42.3 |
| 3-Phenylisoxazole analog | 12.5 | 89.7 |
| 5-Phenyloxazole analog | 15.8 | 112.4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
